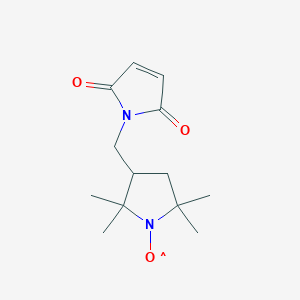

N-Methylmaleimide nitroxide

Übersicht

Beschreibung

N-Methylmaleimide nitroxide is an organic compound that belongs to the class of nitroxides. Nitroxides are stable free radicals that contain a nitrogen-oxygen bond. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methylmaleimide nitroxide can be synthesized through the oxidation of N-Methylmaleimide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylmaleimide nitroxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form oxoammonium cations.

Reduction: It can be reduced to form hydroxylamines.

Substitution: The nitroxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxoammonium cations.

Reduction: Formation of hydroxylamines.

Substitution: Formation of substituted nitroxides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Methylmaleimide nitroxide is characterized by its stable free radical nature, which allows it to participate in various chemical reactions. Its mechanism of action primarily involves:

- Radical Scavenging : NMMN can neutralize reactive oxygen species (ROS), making it useful in biological systems to mitigate oxidative stress.

- Spin Labeling : In electron paramagnetic resonance (EPR) spectroscopy, NMMN serves as a spin label to study molecular dynamics and interactions.

Chemistry

EPR Spectroscopy : NMMN is extensively used as a spin label in EPR studies. It helps in understanding molecular conformations and dynamics by providing insights into the environment around the nitroxide group.

| Application | Description |

|---|---|

| Spin Labeling | Used to study protein folding and dynamics |

| Molecular Probes | Investigates interactions in complex biological systems |

Biology

Biological Probes : NMMN is employed to detect free radicals and assess oxidative stress in biological samples. Its ability to penetrate cell membranes allows for intracellular studies.

| Application | Description |

|---|---|

| Free Radical Detection | Monitors oxidative stress in cells |

| Cellular Imaging | Used as a probe for live-cell imaging |

Medicine

Therapeutic Potential : Research has indicated that NMMN may have applications as an antioxidant and radioprotective agent. Its ability to scavenge free radicals suggests potential benefits in therapeutic contexts.

| Application | Description |

|---|---|

| Antioxidant | Potential use in preventing oxidative damage |

| Radioprotection | Investigated for protecting tissues from radiation |

Case Study 1: EPR Spectroscopy in Protein Dynamics

In a study published in the Journal of Biological Chemistry, researchers utilized NMMN as a spin label to investigate the folding dynamics of a specific protein under varying conditions. The results demonstrated how environmental factors influence protein stability and conformation, highlighting the utility of nitroxides in biophysical studies.

Case Study 2: Oxidative Stress Measurement

A study conducted on neuronal cells used NMMN to measure oxidative stress levels induced by neurotoxic agents. The findings revealed that NMMN effectively quantified ROS levels, providing insights into cellular responses to oxidative challenges .

Case Study 3: Radioprotection Research

In a clinical trial, NMMN was evaluated for its radioprotective effects on human tissues during radiation therapy. The preliminary results indicated reduced cellular damage in tissues treated with NMMN compared to controls, suggesting its potential as an adjunct therapy during radiation treatments .

Wirkmechanismus

The mechanism of action of N-Methylmaleimide nitroxide involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby neutralizing them. The compound’s molecular targets include various biomolecules such as proteins, lipids, and nucleic acids. The pathways involved in its action include redox reactions and radical scavenging processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of a methyl group.

N-Methylsuccinimide: Contains a similar nitrogen-oxygen bond but with a different ring structure.

N-Phenylmaleimide: Contains a phenyl group instead of a methyl group.

Uniqueness

N-Methylmaleimide nitroxide is unique due to its specific combination of a nitroxide group and a maleimide structure. This combination imparts distinct chemical properties, such as stability and reactivity, making it particularly useful in various scientific applications.

Biologische Aktivität

N-Methylmaleimide nitroxide (NMMN) is a compound of significant interest in biological research due to its unique properties as a stable free radical and its applications in various fields including biochemistry, pharmacology, and materials science. This article explores the biological activity of NMMN, highlighting its mechanisms of action, applications in detecting oxidative stress, and potential therapeutic uses.

Overview of this compound

This compound is derived from N-methylmaleimide and is characterized by the presence of a nitroxide functional group. This compound is particularly notable for its stability as a free radical, which allows it to serve as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Its structure can be summarized as follows:

- Chemical Formula : C₁₃H₁₉N₂O₃

- CAS Number : 54060-41-2

The biological activity of NMMN is largely attributed to its ability to interact with reactive oxygen species (ROS) and other free radicals. This interaction can lead to several biological effects:

- Detection of Oxidative Stress : NMMN acts as a probe for detecting ROS in biological systems. It can be oxidized to form stable nitroxides, which can be measured using EPR spectroscopy, providing insights into oxidative stress levels within cells .

- Antioxidant Properties : The compound has been investigated for its potential as an antioxidant. By scavenging free radicals, NMMN may help protect cellular components from oxidative damage .

1. Oxidative Stress Measurement

NMMN is extensively used in studies aimed at quantifying oxidative stress. Its ability to form stable radicals allows researchers to monitor changes in redox status within cells. For instance, EPR assays using NMMN have been employed to measure ROS production in various biological contexts, including cardiovascular research .

2. Therapeutic Potential

The therapeutic potential of NMMN extends beyond simple oxidative stress detection:

- Radioprotection : Research indicates that nitroxides like NMMN may offer protective effects against radiation-induced damage by acting as radioprotective agents.

- Neuroprotection : Studies suggest that NMMN could play a role in neuroprotection by mitigating oxidative damage associated with neurodegenerative diseases .

Case Study 1: EPR Measurement of ROS

A study utilized NMMN to evaluate ROS levels in a model of ischemia-reperfusion injury. The results demonstrated that NMMN effectively detected increased ROS levels during the injury phase, highlighting its utility in cardiovascular research .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of NMMN was compared with other known antioxidants. The findings indicated that while NMMN exhibited significant scavenging activity against specific free radicals, it was less effective than some traditional antioxidants like vitamin C and glutathione .

Table 1: Comparison of Biological Activities of this compound

Eigenschaften

InChI |

InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTCUAVCPMMPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CN2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968898 | |

| Record name | {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-41-2 | |

| Record name | N-Methylmaleimide nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.